O-Desmethylmethoxyphenamine

Description

Contextualization as a Key Metabolite in Pharmacological and Metabolic Studies

O-Desmethylmethoxyphenamine (ODMP) is primarily known as a major metabolite of methoxyphenamine (B1676417) (MP), a sympathomimetic amine. hpra.ieresearchgate.net The metabolic process responsible for its formation is O-demethylation, where a methyl group is removed from the methoxy (B1213986) moiety of the parent molecule. mims.com This conversion is predominantly mediated by the cytochrome P450 enzyme system in the liver, specifically the CYP2D6 isozyme. ebi.ac.ukcanada.ca

The study of ODMP is critical for understanding the pharmacokinetics of methoxyphenamine. Research has shown that the rate of formation of ODMP can vary significantly between individuals due to genetic polymorphism of the CYP2D6 enzyme. researchgate.netcanada.ca This leads to two distinct phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs). researchgate.net In extensive metabolizers, methoxyphenamine is readily converted to ODMP and another metabolite, 5-hydroxymethoxyphenamine (B1197144) (5HMP). researchgate.net Conversely, poor metabolizers show impaired formation of these two metabolites, leading to higher plasma concentrations and a longer half-life of the parent drug, methoxyphenamine. researchgate.net

This metabolic difference is a key area of research, as it helps explain inter-individual variability in response to the parent drug. Studies have demonstrated that in EMs, plasma levels of ODMP are higher, while in PMs, they are significantly lower or even undetectable. researchgate.net Therefore, the urinary excretion ratio of methoxyphenamine to ODMP is a reliable indicator for phenotyping individuals. researchgate.netnih.gov The investigation of ODMP formation and excretion provides a window into the activity of the CYP2D6 enzyme, which is responsible for the metabolism of numerous other drugs. canada.ca

In vitro studies using rat liver preparations and human-cell-expressed CYP2D6 have confirmed that O-demethylation is a primary metabolic pathway alongside N-demethylation and aromatic hydroxylation. ebi.ac.uknih.govtandfonline.com These studies are fundamental in characterizing the metabolic profile of methoxyphenamine and the role of its metabolites. nih.gov

Structural Classification and Analogous Relationships within Phenethylamine (B48288) Derivatives

This compound belongs to the broad chemical class of substituted phenethylamines. wikipedia.org The core structure of a phenethylamine consists of a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.orgbiomolther.org this compound is specifically a derivative of amphetamine.

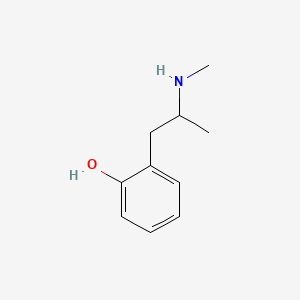

The structural relationship between this compound and its parent compound, methoxyphenamine, is defined by the O-demethylation reaction. Methoxyphenamine features a methoxy group (–OCH₃) on the phenyl ring. The metabolic process removes the methyl (–CH₃) part of this group, leaving a hydroxyl (–OH) group in its place, thus forming this compound. hpra.iemims.com This seemingly minor structural change from a methoxy to a hydroxyl group can have significant implications for the compound's physicochemical properties.

The table below provides a structural comparison between Methoxyphenamine and its key metabolites.

| Compound Name | Parent Compound/Metabolite | Key Structural Feature | Chemical Formula |

| Methoxyphenamine (MP) | Parent Compound | Methoxy group on the phenyl ring | C₁₁H₁₇NO |

| This compound (ODMP) | Metabolite | Hydroxyl group on the phenyl ring | C₁₀H₁₅NO |

| N-Desmethylmethoxyphenamine (NDMP) | Metabolite | Secondary amine is demethylated to a primary amine | C₁₀H₁₅NO |

| 5-Hydroxymethoxyphenamine (5HMP) | Metabolite | Hydroxyl group added at the 5-position of the phenyl ring | C₁₁H₁₇NO₂ |

This table is based on information from multiple sources. hpra.ieresearchgate.netlookchem.com

Historical Trajectory of Research Involving this compound

Research into this compound is intrinsically linked to the study of its parent compound, methoxyphenamine, which was first synthesized in the 1940s. wikipedia.org Early metabolic studies in the 1970s began to identify the biotransformation products of methoxyphenamine in humans and animals. A 1976 study by Midha et al. was among the first to detail the metabolism of methoxyphenamine in humans, identifying its various metabolites, including this compound. researchgate.net

The 1980s and early 1990s saw a surge in research focusing on the pharmacogenetic aspects of drug metabolism, particularly the polymorphism of the debrisoquine (B72478) 4-hydroxylase enzyme (now known as CYP2D6). researchgate.netcanada.ca Studies from this era established that the formation of this compound was dependent on this enzyme's activity. researchgate.net This made methoxyphenamine and its O-demethylation pathway a valuable tool, or "metabolic probe," for studying CYP2D6 function and identifying individuals as extensive or poor metabolizers. canada.canih.gov A 1991 Ph.D. thesis by Gopal Muralidharan extensively investigated this relationship, using methoxyphenamine to explore metabolic interactions and further solidifying its role as a phenotyping agent. canada.ca

Later research continued to refine the analytical methods for detecting methoxyphenamine and its metabolites, including ODMP, in biological samples like urine and plasma. researchgate.netnih.gov In vitro studies using specific human cytochrome P450 isozymes further confirmed the precise role of CYP2D6 in the O-demethylation of methoxyphenamine. ebi.ac.uktandfonline.com This body of work, built over decades, has cemented the role of this compound as a key biomarker in pharmacokinetic and pharmacogenetic research.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHBITMBCTXQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303747 | |

| Record name | 2-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-43-4 | |

| Record name | 2-[2-(Methylamino)propyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylmethoxyphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Methylamino)propyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(methylamino)propyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYLMETHOXYPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81J0X6498G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways Yielding O Desmethylmethoxyphenamine

Elucidation of O-Demethylation as a Primary Metabolic Route

The biotransformation of methoxyphenamine (B1676417) proceeds through three principal oxidative routes: O-demethylation, N-demethylation, and aromatic 5-hydroxylation. nih.govresearchgate.netmims.com These pathways lead to the formation of O-desmethylmethoxyphenamine (ODMP), N-desmethylmethoxyphenamine (NDMP), and 5-hydroxymethoxyphenamine (B1197144) (5HMP), respectively. nih.gov Studies have consistently identified O-demethylation as a primary metabolic route for methoxyphenamine. mims.comtandfonline.comnih.gov

The significance of this pathway is particularly evident when examining different metabolic phenotypes. In individuals classified as extensive metabolizers (EMs) of debrisoquine (B72478), a probe substrate for the CYP2D6 enzyme, the urinary excretion of ODMP is markedly high. researchgate.net Conversely, in poor metabolizers (PMs), the formation of both ODMP and 5HMP is significantly impaired, leading to altered plasma levels of the parent drug and its N-demethylated metabolite. researchgate.net This demonstrates that O-demethylation is a critical step governed by a polymorphic enzyme.

Preclinical studies in various animal models further support these findings. In the Swiss-Webster mouse, for instance, ODMP was identified as the major metabolite, underscoring the prominence of the O-demethylation pathway in this species. nih.gov

Cytochrome P450 Isozyme Catalysis: Specific Involvement of CYP2D6

The enzymatic reactions responsible for methoxyphenamine metabolism are mediated by the cytochrome P450 (P450) system. nih.gov Specifically, the O-demethylation and aromatic 5-hydroxylation pathways are catalyzed by the cytochrome P450 isozyme responsible for debrisoquine and sparteine (B1682161) oxidation, now known as CYP2D6. tandfonline.comnih.govnih.govcanada.caresearchgate.net In contrast, the N-demethylation of methoxyphenamine is not catalyzed by this particular isozyme. researchgate.nettandfonline.comnih.gov

The central role of CYP2D6 has been confirmed using various experimental models. wikipedia.org P4502D6-transfected human B-lymphoblastoid cell lines have been shown to effectively metabolize methoxyphenamine, with the primary products being those of O-dealkylation and aromatic hydroxylation. nih.gov This enzyme is responsible for the metabolism of approximately 25% of clinically used drugs. wikipedia.orgresearchgate.net

In vitro studies utilizing liver microsomal preparations have been instrumental in characterizing the enzymatic kinetics of this compound formation. Experiments with rat liver microsomes demonstrated the formation of this compound, N-desmethylmethoxyphenamine, and 5-hydroxymethoxyphenamine. nih.gov The inhibition of these metabolic pathways by known P450 inhibitors such as SKF 525-A and carbon monoxide confirmed the involvement of an NADPH-dependent cytochrome P450 system. nih.gov

Human liver microsomes have been employed to investigate the kinetics of CYP2D6-mediated reactions and their inhibition. For example, the O-demethylation of p-methoxyamphetamine, a compound structurally related to methoxyphenamine, was characterized in human liver microsomes, showing a clear dependence on CYP2D6 activity. nih.gov This reaction was negligible in microsomes from individuals deficient in CYP2D6. nih.gov Furthermore, competitive inhibition studies with a range of phenylisopropylamines in human liver microsomes have provided insight into the substrate specificity and inhibitory potential of various compounds at the CYP2D6 active site. nih.gov

| Parameter | Value | Reference |

| Enzyme System | Human Liver Microsomes | nih.gov |

| Substrate | p-Methoxyamphetamine (PMA) | nih.gov |

| Pathway | O-Demethylation | nih.gov |

| Km | 59.2 ± 22.4 µM | nih.gov |

| Vmax | 29.3 ± 16.6 nmol/mg/hr | nih.gov |

| Correlation with Dextromethorphan (B48470) O-demethylation | r = 0.975 | nih.gov |

Table 1: Kinetic Parameters for the CYP2D6-Mediated O-Demethylation of p-Methoxyamphetamine in Human Liver Microsomes.

Preclinical in vivo studies using rat strains that model human metabolic polymorphisms have been crucial for confirming the role of CYP2D6. The Lewis and Dark Agouti (DA) rat strains serve as established models for the extensive metabolizer (EM) and poor metabolizer (PM) phenotypes of debrisoquine, respectively. nih.govnih.govcanada.ca

Comparative studies revealed that methoxyphenamine O-demethylase and 5-hydroxylase activities were significantly lower in the DA rats compared to the Lewis rats. nih.gov When Lewis and DA rats were administered methoxyphenamine, the formation of this compound and 5-hydroxymethoxyphenamine was substantially reduced in the DA strain, mirroring the observations in human PMs. nih.govcanada.ca Furthermore, administration of the specific CYP2D6 inhibitor quinidine (B1679956) to Lewis rats effectively mimicked the metabolic profile of the DA strain, causing a significant reduction in the formation of O-demethylated and 5-hydroxylated metabolites without affecting the N-demethylation pathway. nih.gov These findings provide strong in vivo evidence that CYP2D6 is the primary enzyme responsible for the O-demethylation of methoxyphenamine. nih.govcanada.ca

In Vitro Microsomal Preparations for Enzymatic Activity Profiling

Characterization of Enzyme Inhibition and Induction Affecting O-Demethylation

The activity of CYP2D6, and thus the rate of this compound formation, can be significantly altered by the presence of inhibitory substances. When two drugs that are both substrates for the same CYP enzyme are co-administered, they can compete for the active site, leading to metabolic inhibition. iu.edu

The O-demethylation of methoxyphenamine is subject to competitive inhibition by other known CYP2D6 substrates and inhibitors. scbt.comfastercapital.com In vitro studies have shown that debrisoquine and sparteine act as competitive inhibitors of the metabolic transformation of methoxyphenamine to its O-desmethylated metabolite. nih.gov This type of inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, directly competing with the substrate. scbt.comfastercapital.com

A broad range of phenylisopropylamine analogs have been identified as competitive inhibitors of CYP2D6 in human liver microsomes. nih.gov Methamphetamine, for example, acts as a weak competitive inhibitor of the enzyme. drugbank.com Quinidine is recognized as a particularly potent competitive inhibitor of CYP2D6, binding with high affinity to the enzyme's active site and significantly reducing its metabolic activity. nih.govcanada.cascbt.com

| Inhibitor | Type of Inhibition | Target Enzyme | Reference |

| Debrisoquine | Competitive | CYP2D6 | nih.gov |

| Sparteine | Competitive | CYP2D6 | nih.gov |

| Quinidine | Competitive | CYP2D6 | scbt.com |

| Methamphetamine | Competitive | CYP2D6 | drugbank.com |

| Phenylisopropylamines (various) | Competitive | CYP2D6 | nih.gov |

Table 2: Examples of Competitive Inhibitors of CYP2D6-Mediated Metabolism.

The inhibition of CYP2D6 exhibits notable stereoselectivity, a phenomenon clearly demonstrated by the diastereomers quinine (B1679958) and quinidine. tandfonline.com In humans, quinidine is a vastly more potent inhibitor of CYP2D6-mediated metabolism, including the O-demethylation of methoxyphenamine, than its stereoisomer, quinine. tandfonline.comcanada.caresearchgate.net

Interestingly, this stereoselectivity is inverted in rats. tandfonline.com In rat liver microsomes and in vivo rat models, quinine is a significantly more potent inhibitor of debrisoquine 4-hydroxylase (the rat ortholog of human CYP2D6) activity than quinidine. tandfonline.comnih.govresearchgate.net Quinine effectively inhibited the O-demethylation and 5-hydroxylation of methoxyphenamine in rats at doses where quinidine was ineffective. tandfonline.comnih.gov This stereoselective inhibition by the quinidine/quinine enantiomer pair has also been observed for the metabolism of other CYP2D6 substrates, such as p-methoxyamphetamine. nih.gov These findings highlight the critical structural and conformational requirements for ligand binding and inhibition at the CYP2D6 active site and underscore the species differences that must be considered when extrapolating preclinical data. tandfonline.comnih.gov

| Species | More Potent Inhibitor | Less Potent Inhibitor | Reference |

| Human | Quinidine | Quinine | tandfonline.comcanada.caresearchgate.net |

| Rat | Quinine | Quinidine | tandfonline.comnih.govresearchgate.net |

Table 3: Stereoselective Inhibition of CYP2D6 by Quinine and Quinidine in Human vs. Rat.

Competitive Inhibition by Specific Pharmacological Agents

The formation of this compound is a primary metabolic consequence of the biotransformation of its parent compound, methoxyphenamine. This process is predominantly an oxidative reaction categorized as O-demethylation. In this reaction, the methyl group is cleaved from the methoxy (B1213986) moiety on the benzene (B151609) ring of the methoxyphenamine molecule.

Scientific investigations have identified the cytochrome P450 (CYP) superfamily of enzymes as the principal catalysts for this transformation. Specifically, research utilizing human B-lymphoblastoid cell lines transfected with P4502D6 and microsomal preparations has confirmed that the CYP2D6 isozyme is instrumental in the O-demethylation of methoxyphenamine to yield this compound. nih.govebi.ac.uk Studies conducted in vitro with rat liver preparations have also implicated the NADPH-dependent cytochrome P-450 system in this metabolic pathway. nih.gov The reaction is competitively inhibited by substances known to be substrates for CYP2D6, such as debrisoquine and sparteine, further solidifying the role of this specific enzyme. nih.gov

Alongside O-demethylation, other metabolic pathways for methoxyphenamine exist, including N-demethylation and aromatic hydroxylation, which lead to different metabolites like N-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine, respectively. nih.govnih.gov However, the O-demethylation pathway leading to this compound is a significant route, particularly in species and individuals expressing competent CYP2D6 activity. researchgate.net

Interspecies and Intrastrain Variability in O-Demethylation Kinetics

The rate and extent of O-demethylation of methoxyphenamine exhibit significant variability both between different species and among different strains of the same species. This variability is largely attributed to differences in the expression and activity of the cytochrome P450 enzymes responsible for the metabolic process, primarily CYP2D6 or its animal orthologs.

Interspecies Variability:

In rats, O-demethylation is a prominent pathway, but its sensitivity to inhibitors can differ from humans. Research has shown that while quinidine is a more potent inhibitor of CYP2D6-mediated metabolism in humans, its diastereomer quinine is a more effective inhibitor of the equivalent metabolic pathways in rats. tandfonline.com This highlights a functional difference in the enzyme's active site between the species.

In humans, individuals can be phenotyped as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their ability to metabolize debrisoquine, a classic probe for CYP2D6 activity. researchgate.net This polymorphism directly impacts the O-demethylation of methoxyphenamine. In PMs, the formation of this compound is significantly impaired. researchgate.net Studies on the related compound 4-methoxyamphetamine also show marked interspecies differences; guinea pigs metabolize it almost exclusively by O-demethylation, whereas rats utilize both O-demethylation and side-chain oxidation. nih.gov

Table 1: Interspecies Comparison of Methoxyphenamine O-Demethylation

| Species | Primary Enzyme Involved (Ortholog) | Key Findings on O-Demethylation | Reference |

|---|---|---|---|

| Human | CYP2D6 | Pathway is deficient in Poor Metabolizers (PMs) of debrisoquine, leading to lower levels of this compound. | researchgate.net |

| Rat (Lewis) | Cytochrome P450 (debrisoquine/sparteine isoenzyme) | O-demethylation is a major pathway; inhibited more potently by quinine than quinidine. | nih.govtandfonline.com |

| Mouse (Swiss-Webster) | Cytochrome P-450 | This compound is the major metabolite, but the overall metabolic profile differs significantly from humans and rats. | nih.gov |

| Guinea Pig | Not specified for methoxyphenamine, but for 4-methoxyamphetamine, O-demethylation is the predominant pathway. | N/A | nih.gov |

Intrastrain Variability:

Significant variations in metabolic rates are also observed within different strains of the same species. This is well-documented in rats, which are often used as models for human debrisoquine phenotypes. nih.gov A study comparing female Lewis and Dark Agouti (DA) rats, which represent extensive and poor metabolizer phenotypes respectively, found that the O-demethylase activity for methoxyphenamine was lower in DA rats compared to Lewis rats. nih.gov This demonstrates a genetic polymorphism in the rat ortholog of CYP2D6, leading to differential metabolic capacity within the species.

Table 2: Intrastrain Variability in Methoxyphenamine O-Demethylase Activity in Rats

| Rat Strain | Corresponding Human Phenotype Model | Relative O-Demethylase Activity | Reference |

|---|---|---|---|

| Lewis | Extensive Metabolizer (EM) | Higher | nih.gov |

| Dark Agouti (DA) | Poor Metabolizer (PM) | Lower | nih.gov |

This inherent variability across and within species underscores the complexity of predicting the metabolic fate of methoxyphenamine and the subsequent formation of this compound. ki.setandfonline.com

Advanced Analytical Methodologies for Quantitative Research of O Desmethylmethoxyphenamine

Chromatographic Separation Techniques for Metabolite Analysis

Chromatographic techniques are fundamental for separating O-Desmethylmethoxyphenamine from its parent compound, other metabolites, and endogenous matrix components before detection. organomation.com The choice of technique depends on the analyte's properties and the sample matrix. organomation.com

Gas Chromatography (GC) for Volatile Derivative Separation

Gas chromatography is a powerful technique for analyzing volatile compounds or those that can be made volatile through chemical modification. organomation.comskpharmteco.com For the analysis of this compound and its related compounds, derivatization is a necessary step to increase volatility and improve chromatographic properties. nih.govresearchgate.net Sensitive and enantioselective GC assays have been developed for the quantitation of methoxyphenamine (B1676417) and its primary metabolites, including this compound, in human urine. nih.gov These methods often involve the formation of diastereomeric derivatives using a chiral acylating reagent, such as N-heptafluorobutyryl-L-prolyl chloride. nih.govresearchgate.net The separation is typically achieved using high-resolution capillary columns coupled with a sensitive detector like an electron-capture detector (ECD). nih.govresearchgate.net The assay for this compound has demonstrated linearity over a concentration range of 0.25–2.0 micrograms/ml for each of the analyte's enantiomers, with a mean coefficient of variation below 4%. nih.gov

Table 1: GC Method Parameters for this compound Analysis Data synthesized from research findings. nih.govresearchgate.net

| Parameter | Value/Description | Reference |

| Technique | Gas Chromatography (GC) with Electron-Capture Detection (ECD) | nih.gov |

| Column | Capillary OV-225 column | nih.govresearchgate.net |

| Derivatization | Required to make the compound volatile. | organomation.com |

| Chiral Reagent | N-heptafluorobutyryl-L-prolyl chloride | nih.govresearchgate.net |

| Matrix | Human Urine | nih.gov |

| Linear Range | 0.25–2.0 µg/mL for each enantiomer | nih.gov |

| Precision (CV%) | < 4% | nih.gov |

Liquid Chromatography (LC) for Complex Biological Matrices

Liquid chromatography (LC), particularly when coupled with mass spectrometry, is highly suitable for analyzing non-volatile compounds in complex biological matrices like urine and plasma. nih.govpsu.eduhalocolumns.com LC-based methods provide a fast and sensitive alternative to GC for confirming the presence of methoxyphenamine and its metabolites, including this compound. ebi.ac.uknih.gov A significant advantage is that analysis can often be performed with direct injection of sample aliquots after minimal preparation, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. nih.gov

The chromatographic separation of the active drug from isomeric compounds is a key challenge that can be addressed by selecting appropriate columns and mobile phases. ebi.ac.uk For instance, a C6-phenyl reverse-phase column with isocratic elution has been successfully used to separate methoxyphenamine from the designer drug p-methoxymetamphetamine (PMMA). ebi.ac.uk The analysis of this compound in human urine has been achieved using liquid chromatography–tandem mass spectrometry (LC–MS/MS), with calibration curves prepared over a concentration range of 0.1 to 100 ng/mL. nih.gov

Table 2: LC Method Parameters for this compound Analysis Data synthesized from research findings. ebi.ac.uknih.gov

| Parameter | Value/Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Prep | QuEChERS-based extraction from urine | nih.gov |

| Column | C6-phenyl reverse-phase column (for isomer separation) | ebi.ac.uk |

| Mobile Phase | Methanol, Acetonitrile, Water (specific gradients vary) | nih.govorganomation.com |

| Matrix | Human Urine | nih.gov |

| Linear Range | 0.1–100 ng/mL | nih.gov |

| Application | Doping control analysis, metabolite profiling | ebi.ac.uknih.gov |

Capillary Electrophoresis in Metabolite Profiling

Capillary electrophoresis (CE) is a high-resolution separation technique that is powerful but still underutilized for analyzing complex samples in metabolomics. nih.gov It has been successfully applied to the analysis of methoxyphenamine. ebi.ac.uknih.gov A CE method coupled with electrochemiluminescence (ECL) detection was developed for the analysis of methoxyphenamine, achieving complete separation in under 8 minutes. nih.gov This method demonstrated a linear correlation for drug concentration in the range of 2-50 ng/mL, with a limit of detection (LOD) in plasma of 0.3 µg/mL. nih.gov

For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (MS). researchgate.net An in-line single-drop microextraction (SDME) CE-MS/MS technique has shown a 130- to 150-fold enrichment for basic drugs, including methoxyphenamine, in a 10-minute analysis. researchgate.net This approach simultaneously provides sample cleanup and enrichment, which is beneficial for trace analysis in complex matrices like human urine. researchgate.net

Table 3: CE Method Parameters for Methoxyphenamine Analysis Data synthesized from research findings. ebi.ac.uknih.govresearchgate.net

| Parameter | Value/Description | Reference |

| Technique | Capillary Electrophoresis (CE) with Electrochemiluminescence (ECL) or Mass Spectrometry (MS) | nih.govresearchgate.net |

| Separation BGE | 20 mM sodium phosphate (B84403) at pH 10.0 | ebi.ac.uknih.gov |

| Separation Voltage | 9 kV | ebi.ac.uknih.gov |

| Detection | ECL or MS/MS (in Multiple Reaction Monitoring mode) | nih.govresearchgate.net |

| Matrix | Water, Human Plasma, Human Urine | nih.govresearchgate.net |

| LOD (in plasma) | 0.3 µg/mL (CE-ECL) | nih.gov |

| Separation Time | ~8 minutes | nih.gov |

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and structural confirmation of metabolites like this compound. marionegri.it It provides high selectivity and, when used in tandem or high-resolution modes, offers comprehensive analytical data. conicet.gov.arbiocompare.com

Single and Tandem Mass Spectrometry (MS/MS) for High Sensitivity

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are detected. msaltd.co.ukwikipedia.orgnationalmaglab.org This technique provides exceptional sensitivity and selectivity, making it ideal for quantitative bioanalysis in complex matrices where background noise can be high. psu.edumsaltd.co.uk The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the highly specific detection of target analytes, even at very low concentrations. psu.eduresearchgate.net

In the context of this compound, LC-MS/MS methods have been developed for its quantification in urine. nih.gov These methods are validated with calibration curves demonstrating sensitivity down to the sub-ng/mL level (e.g., a lower limit of quantification of 0.5 ng/mL). nih.gov The fragmentation pattern obtained in MS/MS provides structural information that confirms the identity of the metabolite. wikipedia.org For instance, the transition of m/z 180 → 121 has been used for the analysis of methoxyphenamine. researchgate.net

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS), using analyzers such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically below 5 ppm error). uva.nlhelsinki.fi This capability is crucial for determining the elemental composition of an unknown compound and for differentiating between isomers—molecules that have the same nominal mass but different atomic arrangements. conicet.gov.aruva.nl

The metabolism of methoxyphenamine can produce multiple isomers of this compound, such as 5-hydroxymethoxyphenamine (B1197144) (5HMP) and other ring-hydroxylated metabolites. ebi.ac.uk While chromatographic separation is one way to distinguish these isomers, HRMS offers an additional layer of confirmation. ebi.ac.uk The accurate mass of a precursor ion allows for the generation of a specific molecular formula, helping to distinguish it from other compounds with the same nominal mass but different formulas. uva.nl Furthermore, advanced techniques like ion mobility-high resolution mass spectrometry (IM-HRMS) can separate isomeric and isobaric compounds based on their size, shape, and charge, providing an orthogonal separation dimension to liquid chromatography and mass-to-charge ratio, thereby enhancing the confidence in identification. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

In the quantitative analysis of this compound (ODMP), particularly by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a critical step. jfda-online.com This process chemically modifies the analyte to improve its analytical characteristics. For amine-containing compounds like ODMP, derivatization serves to increase volatility and thermal stability, reduce interactions with the chromatographic column, and improve peak shape, ultimately enhancing separation efficiency and detection sensitivity. jfda-online.comresearchgate.net

Acylation is the most common derivatization strategy for amphetamine-type stimulants (ATS). nih.gov This involves introducing an acyl group into the molecule, typically at the primary or secondary amine. Fluorinated anhydrides are frequently used reagents due to the high electron-capturing properties of the fluorine atoms, which significantly enhances the sensitivity of electron capture detection (ECD) and provides characteristic mass fragments in MS analysis. nih.govdss.go.th

Commonly evaluated acylation reagents for the analysis of amphetamines include:

Trifluoroacetic Anhydride (B1165640) (TFAA)

Pentafluoropropionic Anhydride (PFPA)

Heptafluorobutyric Anhydride (HFBA)

Acetic Anhydride (AA)

Research comparing these agents for ATS analysis has shown varied results depending on the specific analyte. For instance, in one study, acetic anhydride provided the best signal-to-noise ratio and peak area for several amphetamines, including methamphetamine (MA) and 3,4-methylenedioxymethamphetamine (MDMA). oup.comnih.gov Another study focusing on amphetamines and cathinones in oral fluid concluded that PFPA offered the best sensitivity for the target compounds. nih.govresearchgate.net The choice of reagent is often a balance between reaction efficiency, stability of the derivative, and the desired analytical endpoint. For example, a study involving the extraction of amphetamines from oral fluid saw limits of quantification between 2.5 and 10 ng/mL after derivatization with HFBA, PFPA, or TFAA. researchgate.netunitedchem.com

Since this compound is a chiral compound, distinguishing between its enantiomers is often necessary for comprehensive pharmacokinetic studies. This is achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which can then be separated on a standard achiral chromatographic column. researchgate.netwikipedia.org Commonly used CDAs for amphetamines include N-trifluoroacetyl-(-)-prolyl chloride (l-TPC) and α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). dss.go.thnih.gov Sensitive gas chromatographic assays have been successfully developed for the enantiomers of methoxyphenamine and its metabolites, including ODMP, using N-heptafluorobutyryl-L-prolyl chloride as the chiral acylating reagent. researchgate.net

The table below summarizes common derivatizing agents used for amphetamine-type compounds, which are applicable to the analysis of this compound.

Table 1: Comparison of Derivatizing Agents for Amphetamine-Type Stimulants

| Derivatizing Agent | Abbreviation | Type | Typical Reaction Conditions | Key Analytical Improvement | Reference |

|---|---|---|---|---|---|

| Pentafluoropropionic Anhydride | PFPA | Achiral Acylation | 70°C for 30 minutes | Improved sensitivity (S/N ratio) and chromatographic peak shape. | nih.govresearchgate.net |

| Heptafluorobutyric Anhydride | HFBA | Achiral Acylation | 70°C for 30 minutes | Creates stable derivatives with good chromatographic properties. | nih.govresearchgate.net |

| Trifluoroacetic Anhydride | TFAA | Achiral Acylation | 70°C for 30 minutes | Increases volatility for GC analysis. | nih.govresearchgate.net |

| Acetic Anhydride | AA | Achiral Acylation | Mixed with sample and extraction solvent | Demonstrated high signal-to-noise ratio and peak area for certain amphetamines. | oup.comnih.gov |

| N-heptafluorobutyryl-L-prolyl chloride | - | Chiral Acylation | - | Forms diastereomers for the separation and quantification of enantiomers. | researchgate.net |

| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Chiral Acylation | - | Used as a chiral derivatizing agent for amino groups to separate enantiomers. | nih.gov |

Validation Parameters for Research-Oriented Bioanalytical Methods

The validation of a bioanalytical method is the process of establishing, through documented laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended application. ajpsonline.comau.dk For quantitative research involving this compound in biological matrices (e.g., plasma, urine), a thoroughly validated method ensures the integrity and interpretability of the generated data. nih.govjapsonline.com International guidelines, such as the ICH M10, provide a framework for the validation of bioanalytical assays. europa.eueuropa.eu

The key parameters that must be evaluated during the validation of a quantitative bioanalytical method are outlined below.

Selectivity and Specificity : Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.eubioanalysisforum.jp Specificity demonstrates that the method can unequivocally assess the analyte of interest. japsonline.com For chromatographic methods, this is typically assessed by analyzing at least six independent sources of the biological matrix to check for interferences at the retention time of the analyte and internal standard. asianpharmtech.com

Accuracy and Precision : Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. au.dk Precision describes the closeness of agreement among a series of measurements from the same sample. nih.gov Both are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. europa.eu For a method to be considered valid, the mean accuracy value should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). europa.euasianpharmtech.com

Calibration Curve and Linearity : A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. nih.gov The curve should be prepared using a blank sample (matrix sample without analyte) and at least six non-zero calibration standards. nih.gov The range of the curve defines the concentrations over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.goveuropa.eu

Stability : Stability experiments are conducted to ensure that the concentration of the analyte does not change during the entire process of sample handling, from collection to analysis. This includes evaluating the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage at -20°C or -80°C) and the stability of processed samples (e.g., in the autosampler). au.dkeuropa.eu

Matrix Effect : This refers to the suppression or enhancement of the analyte's response due to co-eluting components from the biological matrix. It is a critical parameter, especially for methods using mass spectrometry. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. europa.eu

Recovery : The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. ajpsonline.com It demonstrates the efficiency of the extraction procedure.

The following table summarizes the essential validation parameters and their generally accepted criteria for bioanalytical methods.

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | General Acceptance Criteria | Reference |

|---|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in at least six independent matrix sources. | europa.euasianpharmtech.com |

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal concentration (±20% at LLOQ). | europa.euasianpharmtech.com |

| Precision (Repeatability & Intermediate) | Agreement between a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). | europa.eu |

| Calibration Curve | Relationship between instrument response and analyte concentration. | A minimum of 6 non-zero standards. Correlation coefficient (r²) should be consistently >0.99. | nih.gov |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. | europa.eu |

| Stability | Chemical stability of the analyte in the biological matrix under specific conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. | europa.eu |

| Matrix Effect | Effect of co-eluting matrix components on analyte ionization. | The CV of the matrix factor should be ≤15%. | europa.eu |

| Recovery | Efficiency of the sample extraction procedure. | Should be consistent, precise, and reproducible, though 100% recovery is not required. | ajpsonline.com |

Structure Activity Relationship Sar Insights Derived from O Demethylation

Impact of O-Demethylation on Phenethylamine (B48288) Scaffold Bioactivity

The 2-phenethylamine scaffold is a foundational structure for many biologically active compounds, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov Substitutions on this backbone are known to significantly influence biological activity.

The conversion of a methoxy (B1213986) group (–OCH₃) to a hydroxyl group (–OH) via O-demethylation introduces several key changes to the phenethylamine molecule's physicochemical properties, thereby altering its bioactivity. The introduction of a hydroxyl group can:

Increase Polarity: This change can affect how the molecule is absorbed, distributed, metabolized, and excreted. researchgate.net

Introduce Hydrogen Bonding Capability: The newly formed hydroxyl group can act as a hydrogen bond donor, which the parent methoxy group could not. This allows for new or stronger interactions with biological targets like receptors and enzymes, potentially increasing binding affinity. uc.pt

Alter Metabolic Pathways: O-demethylation is a metabolic route mediated by cytochrome P-450 (CYP450) enzymes. nih.govhpra.ie The susceptibility of a compound to this process influences its pharmacokinetic profile. patsnap.com For methoxyphenamine (B1676417), O-demethylation is one of its primary metabolic pathways, alongside N-demethylation and aromatic hydroxylation. nih.govnih.gov

Specifically for the phenethylamine class, the position and nature of substituents on the phenyl ring are critical. The presence of methoxy groups at certain positions is known to enhance receptor affinity and selectivity for specific targets. When O-demethylation occurs, as in the formation of O-Desmethylmethoxyphenamine from its parent compound, the resulting phenolic compound may exhibit a different spectrum of activity. For instance, its parent, methoxyphenamine, is characterized as a sympathomimetic agent with a preferential effect on beta-2 adrenoceptors, leading to bronchodilation. hpra.iepatsnap.com The bioactivity of the O-desmethyl metabolite, however, is shaped by the new hydroxyl group's interactions with the receptor.

Comparative Analysis of this compound with Methylated and Other Desmethylated Analogs

The pharmacological profile of this compound is best understood by comparing it to its parent compound, methoxyphenamine, and its other primary metabolite, N-Desmethylmethoxyphenamine.

Methoxyphenamine is metabolized in the liver via three main pathways:

O-demethylation to form this compound (ODMP). nih.gov

N-demethylation to form N-Desmethylmethoxyphenamine (NDMP). nih.gov

Aromatic 5-hydroxylation to form 5-Hydroxymethoxyphenamine (B1197144) (5HMP). nih.gov

Studies have shown that the enzymes responsible for O-demethylation and N-demethylation are different. nih.govresearchgate.net The O-demethylation of methoxyphenamine is handled by the same cytochrome P-450 isoenzyme that metabolizes debrisoquine (B72478), whereas N-demethylation is not. nih.govnih.govtandfonline.com This distinction is significant because it leads to different metabolic rates and plasma concentrations of the various metabolites. In individuals who are poor metabolizers of debrisoquine, the plasma levels of this compound are lower, while levels of the parent drug and N-Desmethylmethoxyphenamine are higher. nih.govresearchgate.net

While direct comparative binding affinity data for this compound is scarce in the provided results, SAR principles allow for inferences based on related compounds. For example, its unmethylated analog, 2-methoxyamphetamine (2-MA), is a substantially weaker inhibitor of monoamine reuptake compared to amphetamine but may act as a β-adrenergic receptor agonist, similar to methoxyphenamine. wikipedia.org This suggests that the N-methyl group of methoxyphenamine is not the sole determinant of its β-adrenergic activity. The transformation to this compound introduces a phenolic hydroxyl group, which could modulate this activity. In other phenethylamine series, such structural changes dramatically alter pharmacological profiles.

The table below summarizes the relationship between methoxyphenamine and its key demethylated metabolites.

| Feature | Methoxyphenamine (Parent) | This compound (Metabolite) | N-Desmethylmethoxyphenamine (Metabolite) |

| Relevant Functional Group | 2-methoxy, N-methyl | 2-hydroxy, N-methyl | 2-methoxy, N-H |

| Formation Pathway | - | O-demethylation of Methoxyphenamine nih.gov | N-demethylation of Methoxyphenamine nih.gov |

| Metabolizing Enzyme System | Cytochrome P-450 hpra.ie | Cytochrome P-450 (Debrisoquine-type) nih.govnih.gov | Cytochrome P-450 (Non-Debrisoquine type) nih.govresearchgate.net |

| Pharmacological Class | β-adrenergic receptor agonist, Bronchodilator patsnap.comwikipedia.org | Activity profile influenced by new hydroxyl group | Activity profile influenced by loss of N-methyl group |

This comparative analysis highlights that O-demethylation and N-demethylation are distinct metabolic pathways that produce metabolites with different structural features. nih.gov These modifications are crucial in determining the ultimate pharmacological effect, as the presence or absence of methyl groups at the oxygen and nitrogen positions dictates how the molecule interacts with its biological targets.

Advanced Research Applications and Methodological Implications of O Desmethylmethoxyphenamine

O-Desmethylmethoxyphenamine as a Metabolic Probe for Cytochrome P450 Phenotyping

This compound (ODMP) serves as a significant metabolic probe for the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a critical component in the metabolism of a large percentage of clinically used drugs. nih.gov The formation of ODMP from its parent compound, methoxyphenamine (B1676417) (MPA), is a primary metabolic pathway mediated specifically by CYP2D6. ebi.ac.uknih.gov In vitro studies utilizing human P4502D6-transfected cell lines have definitively identified the main metabolites of MPA as products of O-dealkylation (forming ODMP) and aromatic hydroxylation. nih.gov

The specificity of this metabolic reaction makes the quantification of ODMP a valuable tool in phenotyping individuals based on their CYP2D6 activity. Individuals with a "poor metabolizer" phenotype for drugs handled by CYP2D6 show a marked impairment in the formation of ODMP after the administration of methoxyphenamine. canada.ca This direct correlation between CYP2D6 function and ODMP production allows researchers to classify an individual's metabolic capacity, which can be crucial for predicting drug response and avoiding adverse reactions for any of the numerous drugs metabolized by this enzyme. nih.govfrontiersin.org

Probe drugs like dextromethorphan (B48470) are commonly used for CYP2D6 phenotyping, where the ratio of the parent drug to its CYP2D6-mediated metabolite (dextrorphan) in plasma or urine is measured. nih.govnih.gov Similarly, the metabolic ratio of methoxyphenamine to this compound can be employed to determine an individual's CYP2D6 metabolic status. This phenotyping is essential because genetic factors (genotyping) alone may not fully predict the actual enzyme activity due to other influencing factors. nih.govmdpi.com

Table 1: Cytochrome P450-Mediated Metabolism of Methoxyphenamine

Parent Compound Metabolite Metabolic Pathway Primary Mediating Enzyme Significance in Phenotyping Methoxyphenamine (MPA) This compound (ODMP) O-dealkylation CYP2D6 Primary marker for CYP2D6 activity. Formation is significantly reduced in poor metabolizers. nih.gov Methoxyphenamine (MPA) 5-Hydroxymethoxyphenamine (B1197144) (5-HMP) Aromatic hydroxylation CYP2D6 Secondary marker for CYP2D6 activity. Formation is also impaired in poor metabolizers. nih.gov Methoxyphenamine (MPA) N-Desmethylmethoxyphenamine (NDMP) N-demethylation Not primarily CYP2D6-mediated Formation is not significantly impaired in CYP2D6 poor metabolizers, distinguishing it from CYP2D6-specific pathways. [11, 22]

Predictive Utility in Preclinical Drug-Drug Interaction Studies

The assessment of drug-drug interactions (DDIs) is a mandatory and critical component of drug development, aiming to ensure patient safety when multiple medications are co-administered. biopharmaservices.comnih.gov In vitro studies are the first step in this evaluation, identifying the potential for a new chemical entity to inhibit or induce drug-metabolizing enzymes like the cytochrome P450s. mdpi.com The formation of this compound is a valuable endpoint in such preclinical DDI studies.

Given that the O-demethylation of methoxyphenamine to ODMP is specifically catalyzed by CYP2D6, this reaction can be used as a highly specific probe to investigate the inhibitory potential of a new drug candidate on this particular enzyme. ebi.ac.uk An in vitro study using human CYP2D6 microsomes demonstrated this utility clearly. When methoxyphenamine was incubated with these microsomes in the presence of quinidine (B1679956), a potent and well-known inhibitor of CYP2D6, the formation of ODMP was completely inhibited. ebi.ac.uk This demonstrates that monitoring the production of ODMP provides a clear and unambiguous signal for CYP2D6 inhibition.

Regulatory guidelines recommend that the potential for a new drug to interact with major CYP enzymes, including CYP2D6, be thoroughly investigated. biopharmaservices.com Utilizing a specific substrate-metabolite pair like methoxyphenamine and this compound allows researchers to precisely determine if a new drug candidate is a perpetrator of a DDI by inhibiting CYP2D6. mdpi.com The evaluation of metabolite kinetics alongside the parent drug in preclinical models is considered prudent for defining the interaction liability between two agents. nih.gov

Table 2: Application of this compound in a Preclinical DDI Study Model

Experimental Setup Test Compound Observation Conclusion Human CYP2D6 microsomes incubated with Methoxyphenamine (MPA) None (Control) Formation of this compound (ODMP) and 5-Hydroxymethoxyphenamine (5-HMP) is observed. nih.gov Establishes baseline CYP2D6 activity. Human CYP2D6 microsomes incubated with Methoxyphenamine (MPA) Quinidine (Potent CYP2D6 Inhibitor) Complete inhibition of the formation of ODMP and 5-HMP. nih.gov Confirms the utility of monitoring ODMP formation as a specific marker for CYP2D6 inhibition. Human CYP2D6 microsomes incubated with Methoxyphenamine (MPA) Quinine (B1679958) (Diastereomer of Quinidine) Less potent inhibition of ODMP and 5-HMP formation compared to quinidine. nih.gov Demonstrates the ability to differentiate between strong and weak inhibitors of CYP2D6.

Contributions to Forensic Science and Doping Control Methodological Research

In the fields of forensic science and doping control, the unambiguous identification of prohibited substances is paramount. researchgate.netfda.gov Analytical methods must be highly specific and sensitive to distinguish between structurally similar compounds and to confirm the administration of a banned substance. ebi.ac.uk The detection of metabolites, such as this compound, is crucial in this context, as it provides definitive proof of consumption and metabolism by the body, rather than external contamination. azonano.comrroij.com

Methoxyphenamine is a substance prohibited by the World Anti-Doping Agency (WADA). ebi.ac.uksigmaaldrich.com The analysis of its metabolites, including ODMP, is a key part of doping control screening assays. ebi.ac.uk Methodological research has focused on developing robust techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of these compounds in urine samples. ebi.ac.uknumberanalytics.com LC-MS/MS, in particular, has become a gold standard in detecting controlled substances and their metabolites due to its high sensitivity and specificity, often requiring less sample preparation than older methods. elsevier.esnih.gov

Table 3: Analytical Techniques in Forensic and Doping Control for Methoxyphenamine and its Metabolites

Analytical Technique Sample Matrix Target Analytes Methodological Contribution Gas Chromatography-Mass Spectrometry (GC-MS) Urine Methoxyphenamine, this compound, other metabolites A foundational, reliable method for identifying volatile and semi-volatile compounds and their metabolites. [6, 25] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Urine, Blood Methoxyphenamine, this compound, other metabolites Offers high sensitivity and specificity, allowing for the detection of low concentrations and direct injection of urine aliquots, reducing sample preparation time. [1, 7, 12] High-Resolution Mass Spectrometry (HRMS) Urine, Blood Methoxyphenamine, this compound, unknown metabolites Enables the identification of trace-level substances and novel metabolites without prior knowledge, enhancing the scope of screening. [4, 7] Immunoassays Urine Amphetamine class (screening) Used for initial, rapid screening, but positive results require confirmation by more specific methods like GC-MS or LC-MS/MS due to potential for cross-reactivity. [13, 27]

Future Methodological Advancements in Metabolite Analysis and Profiling

The field of analytical toxicology is continuously evolving, driven by the need to detect an ever-expanding list of substances with greater speed, accuracy, and sensitivity. magnascientiapub.commagnascientiapub.com Future advancements in metabolite analysis, directly applicable to compounds like this compound, are centered on enhancing current technologies and integrating new computational approaches.

High-Resolution Mass Spectrometry (HRMS): The trend is moving towards the broader adoption of HRMS as a standard tool in forensic and clinical toxicology. elsevier.esmagnascientiapub.com Unlike traditional tandem mass spectrometry that targets known compounds, HRMS allows for non-targeted screening. This capability means that laboratories can retrospectively analyze data for newly identified metabolites or substances of interest without having to re-run the physical sample. For a compound like this compound, this would allow for the simultaneous detection of it, its parent drug, and any other known or even previously uncharacterized metabolites in a single analysis.

Metabolomics: Untargeted metabolomics, or metabolic fingerprinting, aims to capture a comprehensive profile of all small molecules in a biological sample. nih.govmedwinpublishers.com This approach can identify not only the drug and its primary metabolites but also the downstream biochemical changes caused by the substance. Applying metabolomics to studies involving methoxyphenamine could reveal a unique "metabolic signature" associated with its use, potentially identifying novel biomarkers of exposure or effect. This is particularly valuable for identifying new psychoactive substances (NPS) and understanding their toxicology. medwinpublishers.com

Advanced Data Analysis and Artificial Intelligence: The vast datasets generated by HRMS and metabolomics require sophisticated data processing. elsevier.es The future will see increased use of machine learning and artificial intelligence (AI) to identify patterns, classify unknown compounds, and build predictive models. elsevier.esmagnascientiapub.com For instance, AI algorithms could be trained to distinguish between metabolic profiles resulting from therapeutic use versus abuse, or to identify potential drug-drug interactions based on subtle changes in the metabolome. These computational tools will be essential for interpreting the complex data generated by next-generation analytical platforms and accelerating the identification of compounds like ODMP in complex biological matrices.

Table 4: Compound Names

Abbreviation Full Compound Name ODMP This compound MPA Methoxyphenamine 5-HMP 5-Hydroxymethoxyphenamine NDMP N-Desmethylmethoxyphenamine PMMA p-Methoxymethamphetamine GC-MS Gas Chromatography-Mass Spectrometry LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry HRMS High-Resolution Mass Spectrometry CYP2D6 Cytochrome P450 2D6

Q & A

Q. What are the primary metabolic pathways of Methoxyphenamine leading to the formation of O-Desmethylmethoxyphenamine, and which enzymatic systems are involved?

this compound is a major metabolite of Methoxyphenamine (MP) formed via O-demethylation. In vitro studies using rat liver microsomes indicate cytochrome P450 (CYP450) enzymes mediate this pathway, as evidenced by inhibition with SKF 525-A and carbon monoxide . Fungal models (e.g., C. bainieri) also produce this metabolite, though in lower yields, suggesting species-dependent enzymatic activity .

Q. What analytical techniques are recommended for the structural identification and quantification of this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for quantifying metabolites like this compound due to its sensitivity in detecting low-concentration compounds. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, leveraging databases such as PubChem and DSSTox for reference spectra .

Q. How is this compound synthesized or isolated for experimental use?

While direct synthesis routes are not explicitly detailed in available literature, this compound is primarily obtained via in vitro metabolic studies of Methoxyphenamine. Rat liver microsomal incubations under controlled conditions (e.g., with CYP450 inhibitors) can isolate this metabolite for further analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic yields of this compound across different experimental models (e.g., fungal vs. mammalian systems)?

Discrepancies in metabolite yields between fungal and mammalian models arise from differences in enzyme isoforms (e.g., CYP450 vs. fungal oxidases). To address this, researchers should:

Q. What experimental design considerations are critical when conducting comparative studies between this compound and its structural analogs?

Key considerations include:

- Selecting analogs with defined structural variations (e.g., 3,4-Dimethoxyphenethylamine vs. This compound) to assess substituent effects on activity .

- Standardizing assay conditions (e.g., pH, temperature, enzyme sources) to isolate structural influences.

- Employing computational modeling (e.g., molecular docking) to predict binding affinities before in vitro validation .

Q. How can in vitro models be optimized to maximize this compound yield for pharmacokinetic or toxicological studies?

Strategies include:

- Pre-treating liver microsomes with CYP450 inducers (e.g., phenobarbital) to enhance enzymatic activity.

- Using selective inhibitors (e.g., quinidine for CYP2D6) to shunt metabolism toward O-demethylation pathways.

- Scaling up incubation volumes and employing continuous-flow bioreactors to improve metabolite recovery .

Methodological Guidance

- Literature Search Strategies : Prioritize authoritative databases like PubChem, DSSTox, and SciFinder for structural and toxicological data . Avoid non-peer-reviewed sources (e.g., commercial vendor descriptions).

- Data Reproducibility : Document experimental parameters (e.g., microsomal protein concentration, incubation time) meticulously to enable replication .

- Conflict Analysis : Apply triangulation by cross-referencing in vitro, in vivo, and computational data to validate metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.